SARS-CoV-2 Mpro Inhibition: Nanomolar IC50 of 6-Methoxy Ebselen vs. Ebselen
In a FRET-based enzymatic screen against recombinant SARS-CoV-2 main protease (Mpro), the 6-methoxy-2-phenyl benzisoselenazolone derivative (reported as compound E04) inhibited Mpro with an IC50 in the low nanomolar range. By comparison, ebselen in the same assay system exhibited an IC50 of 0.67 μM (670 nM) [1]. The 6-methoxy analog thus demonstrates approximately 10- to 30-fold greater potency, attributable to the methoxy group's influence on the covalent binding kinetics at the active-site cysteine (Cys145). Preincubation dilution experiments confirmed a covalent inhibition mechanism for this compound class, and molecular docking established that E04 binds competitively at the Mpro active site [1].
| Evidence Dimension | SARS-CoV-2 Mpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar IC50 (E04; structure matches 6-methoxy-2-phenyl-1,2-benzisoselenazol-3-one) |
| Comparator Or Baseline | Ebselen IC50 = 0.67 μM (670 nM) in the same FRET-based assay |
| Quantified Difference | 6-Methoxy analog is approximately 10- to 30-fold more potent than ebselen |
| Conditions | FRET-based enzymatic assay using recombinant SARS-CoV-2 Mpro; preincubation dilution experiments for mechanism determination |
Why This Matters
For antiviral drug discovery programs targeting SARS-CoV-2 Mpro, selecting the 6-methoxy analog over unsubstituted ebselen provides a significantly lower IC50, enabling lower dosing in cell-based viral replication assays (EC50 = 844 nM in Vero E6 cells) and reducing off-target potential [1].
- [1] Wang, S.; et al. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. J. Med. Chem. 2021, 64 (13), 9090–9106. View Source
